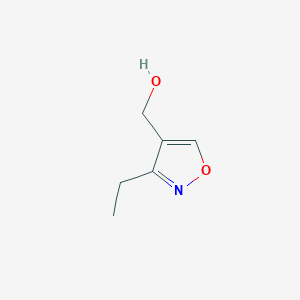

(3-Ethyl-1,2-oxazol-4-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-ethyl-1,2-oxazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-6-5(3-8)4-9-7-6/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBNFPHEZAOLPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Ethyl 1,2 Oxazol 4 Yl Methanol

Historical Evolution of Oxazole (B20620) Ring Construction Relevant to (3-Ethyl-1,2-oxazol-4-yl)methanol Synthesis

The construction of the 1,2-oxazole ring, also known as the isoxazole (B147169) ring, has been a subject of extensive research for over a century. Two primary classical pathways have been fundamental to the synthesis of these heterocycles. nih.gov The first involves the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. nih.gov This method relies on the condensation and subsequent cyclization to form the isoxazole ring.

The second major historical route is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govresearchgate.net This reaction, extensively developed by Huisgen, has become a cornerstone of isoxazole synthesis due to its high efficiency and regioselectivity. researchgate.net Nitrile oxides, which are unstable and typically generated in situ from precursors like aldoximes, react with alkynes to form the five-membered heterocyclic ring. researchgate.net These foundational methods laid the groundwork for the more advanced and varied strategies employed today for the synthesis of complex isoxazoles like (3-Ethyl-1,2-oxazol-4-yl)methanol.

Modern Cyclization Approaches to the 1,2-Oxazole Ring System

Contemporary organic synthesis has seen the development of more sophisticated and efficient methods for constructing the 1,2-oxazole ring, offering greater control over substitution patterns and reaction conditions. These modern approaches can be broadly categorized into transition metal-mediated cyclizations, metal-free strategies, and further refinements of the classical 1,3-dipolar cycloaddition.

Palladium-Catalyzed and Other Transition Metal-Mediated Cyclizations

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and isoxazoles are no exception. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for the construction and functionalization of the isoxazole ring. rsc.orgbohrium.comacs.orgnih.govmdpi.com These methods often involve cascade or domino reactions, where multiple bonds are formed in a single pot, leading to rapid increases in molecular complexity. acs.orgmdpi.com

For instance, palladium-catalyzed cascade annulation/allylation of alkynyl oxime ethers with allyl halides provides a rapid and efficient route to fully substituted isoxazoles. acs.org Similarly, palladium-catalyzed direct C-H arylation has been used to functionalize pre-existing isoxazole rings, although this is more commonly observed at the C5 position. nih.gov Other transition metals, such as copper, have also been employed. Copper(I) acetylides can undergo cycloaddition with nitrile oxides to afford 3,4-disubstituted isoxazoles, a pattern relevant to the target molecule. organic-chemistry.org

A notable example of a multi-step, one-pot synthesis utilizing a palladium catalyst involves a Sonogashira coupling, cyclocondensation, and Suzuki coupling sequence to produce biaryl-substituted isoxazoles. mdpi.com While not directly yielding the target compound, this illustrates the power of sequential catalysis in building complex isoxazole structures.

Metal-Free and Organocatalytic Strategies for Oxazole Formation

In recent years, there has been a significant push towards developing metal-free and organocatalytic synthetic methods to avoid the cost and potential toxicity of transition metals. rsc.orgrsc.org For isoxazole synthesis, this has led to innovative strategies that often rely on the in situ generation of reactive intermediates under mild conditions.

One such approach involves the Csp3-H bond functionalization of ketones with tert-butyl nitrite, followed by a 1,3-dipolar cycloaddition to alkynes. organic-chemistry.org This metal-free method allows for the creation of diverse isoxazole derivatives. Another strategy is the one-pot cascade reaction of α-azido acrylates and aromatic oximes, which proceeds via a 1,3-dipolar cycloaddition to yield 3,4,5-trisubstituted isoxazoles under mild, metal-free conditions. organic-chemistry.org The use of recyclable catalysts, such as a Cu/Al2O3 nanocomposite under ball-milling conditions, represents a greener approach to the traditional 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. nih.gov

1,3-Dipolar Cycloaddition Reactions in Oxazole Synthesis

The 1,3-dipolar cycloaddition of nitrile oxides and alkynes remains a highly relevant and widely used method for isoxazole synthesis due to its reliability and regiochemical control. researchgate.netnih.govtandfonline.comcdnsciencepub.com Modern iterations of this reaction often focus on improving reaction conditions and expanding the substrate scope.

For example, the use of solvent-free conditions, such as ball-milling, has been shown to be effective for the synthesis of 3,5-disubstituted isoxazoles. nih.gov The cycloaddition of nitrile oxides, generated in situ from hydroxyimidoyl chlorides, with terminal alkynes is a standard and robust method. nih.gov This approach can be applied to the synthesis of a wide variety of isoxazole derivatives, including those with functional groups that can be further elaborated. tandfonline.comcdnsciencepub.com

Strategies for the Stereoselective and Regioselective Introduction of Substituents

The synthesis of a specific isomer like (3-Ethyl-1,2-oxazol-4-yl)methanol requires precise control over the placement of the ethyl and hydroxymethyl groups. This is achieved through stereoselective and regioselective synthetic strategies.

Directed Functionalization at the C-4 Position of the Oxazole Ring

Introducing a hydroxymethyl group at the C-4 position of a 3-ethyl-1,2-oxazole (B6231226) can be achieved through a couple of primary strategies: building the ring with a C-4 functional group precursor already in place, or functionalizing a pre-formed isoxazole ring.

A direct synthetic route to a similarly substituted isoxazole, 3-ethyl-4-hydroxymethyl-5-methylisoxazole, has been documented in Organic Syntheses. orgsyn.org This procedure involves the reduction of the corresponding ethyl 4-isoxazolecarboxylate with lithium aluminum hydride. orgsyn.org This demonstrates a reliable method for obtaining the desired hydroxymethyl group at the C-4 position from a carboxylate precursor.

Another approach involves the direct C-H functionalization of the isoxazole ring. While C-H activation at the C-5 position is more common, methods for C-4 functionalization are being developed. nih.govresearchgate.net For instance, palladium-catalyzed direct C4,C5-diarylation of ethyl isoxazole-3-carboxylate has been reported, indicating that the C-4 position is accessible to functionalization under specific catalytic conditions. researchgate.net

The synthesis of isoxazoles with a 4-iodoisoxazole (B1321973) intermediate also provides a handle for further functionalization at the C-4 position through cross-coupling reactions. beilstein-journals.org This iodinated intermediate can be prepared by treating the corresponding isoxazole with N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA). beilstein-journals.org

Below is a table summarizing various synthetic approaches to substituted isoxazoles, with relevance to the synthesis of (3-Ethyl-1,2-oxazol-4-yl)methanol.

| Methodology | Reactants | Key Reagents/Catalysts | Substitution Pattern | Reference |

| Reduction of Carboxylate | Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate | Lithium aluminum hydride | 3,4,5-trisubstituted | orgsyn.org |

| 1,3-Dipolar Cycloaddition | Terminal alkynes, Hydroxyimidoyl chlorides | Cu/Al2O3 nanocomposite (ball-milling) | 3,5-disubstituted | nih.gov |

| Cascade Annulation/Allylation | Alkynyl oxime ethers, Allyl halides | Palladium catalyst | Fully substituted | acs.org |

| Metal-Free Cascade Reaction | α-azido acrylates, Aromatic oximes | None | 3,4,5-trisubstituted | organic-chemistry.org |

| Direct C-H Diarylation | Ethyl isoxazole-3-carboxylate, Aryl bromides | Palladium catalyst | 3,4,5-trisubstituted | researchgate.net |

Control of C-3 Ethyl Group Introduction

The regioselective introduction of an ethyl group at the C-3 position of the isoxazole ring is a critical step in the synthesis of (3-Ethyl-1,2-oxazol-4-yl)methanol. Various methods have been developed to achieve this with high selectivity, often involving the cyclization of carefully chosen precursors.

One common strategy involves the reaction of a β-ketonitrile with hydroxylamine. nih.gov To synthesize the target compound, this would entail using a β-ketonitrile bearing an ethyl group at the appropriate position. The regioselectivity of the cyclization is influenced by reaction conditions such as pH and temperature, which can be optimized to favor the formation of the 3-ethylisoxazole isomer. organic-chemistry.org

Another approach is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. edu.krdorganic-chemistry.org For the synthesis of (3-Ethyl-1,2-oxazol-4-yl)methanol, propanenitrile oxide would be reacted with an appropriately substituted alkyne. The regioselectivity of this cycloaddition can be controlled through the choice of substrates and catalysts. For instance, copper-catalyzed cycloadditions often exhibit high regioselectivity. beilstein-journals.org

Furthermore, the cycloisomerization of α,β-acetylenic oximes catalyzed by agents like AuCl3 provides a pathway to substituted isoxazoles. organic-chemistry.org By starting with an α,β-acetylenic oxime that contains the required ethyl group, the desired 3-ethylisoxazole can be selectively synthesized. organic-chemistry.org

Research has also explored the one-pot synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation without a catalyst, which offers advantages in terms of milder reaction conditions and higher yields. nih.gov Adapting this method could provide an efficient route to (3-Ethyl-1,2-oxazol-4-yl)methanol.

A summary of synthetic strategies for controlling the C-3 substituent is presented in the table below.

| Method | Precursors | Key Controlling Factors | Potential for (3-Ethyl-1,2-oxazol-4-yl)methanol Synthesis |

| β-Ketonitrile Cyclization | Ethyl-substituted β-ketonitrile, Hydroxylamine | pH, Temperature | High, with optimization of reaction conditions. nih.govorganic-chemistry.org |

| [3+2] Cycloaddition | Propanenitrile oxide, Substituted alkyne | Substrate structure, Catalysts (e.g., Copper) | High, catalyst choice is crucial for regioselectivity. edu.krdorganic-chemistry.org |

| Cycloisomerization | Ethyl-substituted α,β-acetylenic oxime | Catalyst (e.g., AuCl3) | High, allows for selective synthesis. organic-chemistry.org |

| Ultrasound-Assisted Synthesis | Appropriate starting materials | Ultrasound irradiation | Potentially high, offers green chemistry advantages. nih.gov |

Green Chemistry Principles Applied to the Synthesis of (3-Ethyl-1,2-oxazol-4-yl)methanol

The application of green chemistry principles to the synthesis of isoxazoles, including (3-Ethyl-1,2-oxazol-4-yl)methanol, aims to reduce the environmental impact of chemical processes. Key areas of focus include the use of environmentally benign solvents and energy-efficient reaction conditions.

The use of water as a reaction medium is a cornerstone of green chemistry, as it is non-toxic, inexpensive, and environmentally friendly. nih.gov Several studies have reported the successful synthesis of isoxazole derivatives in aqueous media. beilstein-journals.orgnih.govmdpi.com For instance, the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride has been efficiently carried out in water, offering high yields and an easy work-up. nih.gov While this specific example leads to 5-arylisoxazoles, the principle can be adapted for the synthesis of other substituted isoxazoles.

Solvent-free reaction conditions, often coupled with microwave irradiation, represent another significant green synthetic strategy. nanobioletters.combohrium.com These methods can lead to shorter reaction times, higher yields, and the avoidance of hazardous organic solvents. bohrium.com For example, the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been achieved under solvent-free conditions using microwave irradiation, highlighting the potential of this approach for isoxazole synthesis. bohrium.com

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly enhance the rate of chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. preprints.orgresearchgate.net

Microwave-assisted synthesis has been successfully employed for the synthesis of various isoxazole derivatives. bohrium.comrsc.org The rapid heating and localized superheating effects of microwaves can accelerate reactions and improve yields. For example, a microwave-irradiated, catalyst-free domino reaction has been developed for the synthesis of isoxazole-5(4H)-one derivatives, demonstrating the efficiency of this technique. nanobioletters.com

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, which can enhance reaction rates and yields. preprints.orgacs.org This method has been applied to the synthesis of isoxazoles with several advantages, including milder reaction conditions and shorter reaction times. nih.gov For instance, the synthesis of (3-phenylisoxazol-5-yl)methanol derivatives has been reported under ultrasonic irradiation, showcasing the applicability of this green technique to the synthesis of isoxazole-containing alcohols. preprints.org

The following table summarizes the benefits of these green chemistry approaches.

| Green Chemistry Approach | Description | Advantages | References |

| Aqueous Medium Reactions | Using water as the solvent. | Non-toxic, inexpensive, environmentally friendly, often high yields and easy work-up. | beilstein-journals.orgnih.govmdpi.com |

| Solvent-Free Reactions | Reactions conducted without a solvent, often with microwave assistance. | Avoids hazardous solvents, shorter reaction times, higher yields. | nanobioletters.combohrium.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid heating, shorter reaction times, improved yields, energy efficient. | bohrium.comresearchgate.netrsc.org |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote reactions. | Milder conditions, shorter reaction times, enhanced yields, energy efficient. | nih.govpreprints.orgacs.org |

Large-Scale Synthesis and Process Optimization Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of (3-Ethyl-1,2-oxazol-4-yl)methanol requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Process Optimization: Key parameters such as reaction temperature, pressure, catalyst loading, and reaction time need to be optimized for large-scale reactors. Continuous flow reactors are often preferred over batch reactors in industrial settings to improve efficiency and reproducibility.

Catalyst Selection and Recovery: The choice of catalyst is critical. For large-scale synthesis, heterogeneous catalysts are often favored as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. nanobioletters.com For example, the use of a recoverable ZSM-5 heterogeneous catalyst has been reported for the synthesis of isoxazole derivatives. nanobioletters.com

Downstream Processing: Efficient purification methods are essential for obtaining a high-purity product. Techniques such as crystallization, distillation, and chromatography need to be adapted for large-scale operations. The choice of solvents for extraction and purification should also align with green chemistry principles, favoring less hazardous and recyclable options.

Safety and Environmental Compliance: A thorough safety assessment is crucial to identify and mitigate potential hazards associated with the large-scale synthesis. This includes managing the risks of exothermic reactions, handling of hazardous materials, and ensuring proper waste disposal in compliance with environmental regulations.

The table below outlines key considerations for scaling up the synthesis of (3-Ethyl-1,2-oxazol-4-yl)methanol.

| Consideration | Key Aspects | Importance for Large-Scale Synthesis |

| Process Optimization | Reaction conditions (temperature, pressure), reactor type (batch vs. continuous flow). | Ensures efficiency, reproducibility, and maximizes yield. |

| Catalyst | Selection of robust and recyclable catalysts (e.g., heterogeneous catalysts). | Reduces cost and environmental impact. nanobioletters.com |

| Purification | Scalable and efficient purification techniques. | Ensures high product purity and minimizes waste. |

| Safety | Hazard analysis, risk mitigation, proper handling of materials. | Ensures a safe operating environment and prevents accidents. |

| Environmental Impact | Waste minimization, use of green solvents, compliance with regulations. | Promotes sustainable manufacturing practices. |

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 1,2 Oxazol 4 Yl Methanol

Reactions at the Hydroxymethyl Functional Group

The hydroxymethyl group is a primary alcohol, and as such, it is amenable to a variety of classical organic transformations, including esterification, etherification, oxidation, and nucleophilic substitution after conversion to a suitable leaving group.

Esterification and Etherification Reactions

The hydroxyl group of (3-Ethyl-1,2-oxazol-4-yl)methanol can readily undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. This reaction, known as Fischer esterification when reacting with a carboxylic acid under acidic conditions, is a well-established method for forming esters. acs.org The process is an equilibrium reaction, and to drive it towards the ester product, it is common to use an excess of the alcohol or to remove water as it is formed. acs.org

Etherification, the formation of an ether linkage, can also be achieved. A common method is the Williamson ether synthesis, which would involve deprotonation of the hydroxymethyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

| Reaction Type | Reagents | Product Type | General Conditions |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Excess alcohol or removal of water acs.org |

| Esterification | Acid Chloride/Anhydride, Base | Ester | Typically in an aprotic solvent |

| Etherification | Strong Base, Alkyl Halide | Ether | Williamson ether synthesis |

Selective Oxidation and Reduction Pathways

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are known to convert primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid. beilstein-journals.org Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the primary alcohol directly to the carboxylic acid. scribd.com The oxidation of a similar compound, 4-(hydroxymethyl)oxazole, to the corresponding 2-phenyloxazole-4-carbaldehyde and 2-phenyloxazole-4-carboxylic acid has been reported, demonstrating the feasibility of these transformations on the oxazole (B20620) scaffold.

Conversely, the hydroxymethyl group is already in a reduced state. Further reduction would involve cleavage of the C-O bond, which is a less common transformation for primary alcohols unless activated. Specific reduction pathways for the hydroxymethyl group on this particular oxazole have not been extensively documented in the reviewed literature. However, the reduction of an ester group on an oxazole ring to a hydroxymethyl group has been achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) in ethanol. oup.com

| Transformation | Reagent Class | Product | Example Reagents |

| Selective Oxidation | Mild Oxidizing Agent | (3-Ethyl-1,2-oxazol-4-yl)carbaldehyde | PCC, DMP beilstein-journals.org |

| Full Oxidation | Strong Oxidizing Agent | 3-Ethyl-1,2-oxazole-4-carboxylic acid | KMnO4, Chromic Acid scribd.com |

Nucleophilic Substitution Reactions and Derivatization at the Hydroxyl Moiety

The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. Therefore, derivatization of the hydroxymethyl group is a necessary first step to enable such reactions. A common strategy is the conversion of the alcohol to a tosylate or a halide (e.g., by reaction with thionyl chloride or phosphorus tribromide). Once converted to a better leaving group, the carbon atom becomes susceptible to attack by a wide range of nucleophiles.

Studies on similar systems, such as 2-(chloromethyl)oxazoles, have shown that these derivatives are highly reactive towards nucleophiles. oup.com The reaction of 2-(chloromethyl)oxazoles with primary and secondary amines has been shown to proceed in high yields to afford the corresponding N-substituted 2-(aminomethyl)oxazoles. oup.com This suggests that (4-(chloromethyl)-3-ethyl-1,2-oxazole), derived from the title compound, would readily undergo nucleophilic substitution with various nucleophiles. The reaction of chloromethyl-functionalized oxazoles with primary amines has been optimized using additives like silver perchlorate (B79767) (AgClO4) to promote the substitution. acs.orgnih.gov

| Initial Derivatization | Reagent | Intermediate |

| Tosylation | p-Toluenesulfonyl chloride | (3-Ethyl-1,2-oxazol-4-yl)methyl tosylate |

| Halogenation | Thionyl chloride (SOCl2) | 4-(Chloromethyl)-3-ethyl-1,2-oxazole |

| Nucleophilic Substitution | Nucleophile | Product |

| Amines | Primary or Secondary Amine | N-((3-Ethyl-1,2-oxazol-4-yl)methyl)amine |

| Cyanide | Sodium Cyanide | (3-Ethyl-1,2-oxazol-4-yl)acetonitrile |

| Azide | Sodium Azide | 4-(Azidomethyl)-3-ethyl-1,2-oxazole |

Reactivity of the 1,2-Oxazole Heterocyclic Ring System

The 1,2-oxazole ring is an aromatic heterocycle, but its aromaticity and reactivity are influenced by the presence of two heteroatoms and the substituents. The ethyl group at the 3-position and the hydroxymethyl group at the 4-position will affect the electron density and steric accessibility of the ring carbons.

Electrophilic and Nucleophilic Reactions of the Oxazole Core

Electrophilic aromatic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. thieme-connect.de However, the presence of electron-donating groups can activate the ring. For oxazoles, electrophilic substitution, when it occurs, generally prefers the C5 position. clockss.org In a study on a dimethoxy-substituted aryloxazole, electrophilic bromination using N-bromosuccinimide (NBS) resulted in substitution on the oxazole ring. mdpi.com For (3-Ethyl-1,2-oxazol-4-yl)methanol, the C5 position would be the most likely site for electrophilic attack, although the reaction may require forcing conditions.

Nucleophilic attack on the oxazole ring itself is also challenging but can occur, particularly if there is a good leaving group on the ring or if the ring is activated by electron-withdrawing groups. The nitrogen atom in the oxazole ring can also participate in nucleophilic reactions under acidic conditions. vulcanchem.com

Ring-Opening and Rearrangement Reactions

The 1,2-oxazole ring can undergo ring-opening reactions under certain conditions. For instance, the bromination of some oxazoles in a nucleophilic solvent like methanol (B129727) can lead to ring-opened products in addition to addition products. clockss.org The susceptibility of the 1,2-oxazole ring to opening can be influenced by substituents that cause ring strain. uoa.gr

Rearrangement reactions of isoxazoles to oxazoles upon photoisomerization have been reported, indicating the potential for skeletal rearrangements within this class of heterocycles. acs.org Furthermore, isoxazole (B147169) derivatives can be involved in rearrangements like the Dimroth rearrangement. nih.gov Specific studies on the ring-opening and rearrangement reactions of (3-Ethyl-1,2-oxazol-4-yl)methanol are not prevalent in the literature, but the general reactivity of the 1,2-oxazole scaffold suggests these transformations are possible under appropriate conditions. A KOt-Bu-promoted selective ring-opening N-alkylation has been described for 2-oxazolines, which are related structures. beilstein-journals.org

Transformations Involving the Endocyclic Nitrogen and Oxygen Atoms

The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that is susceptible to cleavage under various conditions, leading to significant structural transformations. These reactions fundamentally alter the heterocyclic core and provide pathways to different classes of compounds.

One of the most well-documented transformations is the reductive cleavage of the N-O bond. This can be achieved through catalytic hydrogenolysis using catalysts like platinum, palladium, or Raney nickel. orientjchem.org However, for substrates containing other reducible functional groups, such as the styryl groups in some model compounds, chemoselective methods are required. Transition metal carbonyls, particularly molybdenum hexacarbonyl [Mo(CO)6], have proven effective for this purpose. orientjchem.orgrsc.orgorientjchem.org The reaction of an isoxazole with Mo(CO)6 in the presence of water leads to the formation of a β-aminoenone. rsc.org This transformation is believed to proceed via coordination of the molybdenum to the isoxazole, followed by cleavage of the N-O bond. The resulting β-aminoenone can be subsequently hydrolyzed to a 1,3-diketone, demonstrating the role of the isoxazole as a masked dicarbonyl equivalent. orientjchem.orgorientjchem.orgresearchgate.net For (3-Ethyl-1,2-oxazol-4-yl)methanol, this would theoretically yield an amino-substituted enone, which could be a valuable synthetic intermediate.

The isoxazole ring can also undergo rearrangements. Under basic conditions, certain isoxazoles can transform into the isomeric oxazoles. rsc.org A proposed mechanism for this rearrangement involves a base-catalyzed deprotonation, ring opening to a nitrile ylide intermediate, followed by a 6π electrocyclic ring closure to form the oxazole ring. rsc.org Another potential transformation is the rhodium-catalyzed ring expansion of isoxazoles upon reaction with diazo compounds, which can lead to the formation of 4H-1,3-oxazines through an isoxazolium ylide intermediate. nih.gov

Furthermore, the metabolic ring opening of isoxazole-containing drugs like leflunomide (B1674699) has been studied. This process, which results in an α-cyanoenol metabolite, is thought to proceed via deprotonation at the C3 position, followed by N-O bond cleavage. researchgate.net This highlights the importance of the substitution pattern on the ring's stability and metabolic fate.

Cross-Coupling Reactions and Further Functionalization Strategies

The functionalization of the isoxazole core through cross-coupling reactions is a powerful strategy for creating molecular diversity. The hydroxymethyl group at the C4 position of (3-Ethyl-1,2-oxazol-4-yl)methanol serves as a synthetic handle that can be modified to install a leaving group, such as a halide or triflate, thus enabling subsequent coupling reactions.

Carbon-Carbon Bond Forming Reactions at the Oxazole Ring

Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds at the isoxazole ring. To achieve this with (3-Ethyl-1,2-oxazol-4-yl)methanol, the primary alcohol would first need to be converted into a suitable electrophilic partner, most commonly a halide. For instance, iodination at the C4 position can be achieved on the isoxazole ring, creating a substrate for various coupling reactions. nih.govorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between an organoboron compound and an organohalide. 4-Iodoisoxazoles have been shown to be effective substrates in Suzuki-Miyaura couplings with a variety of boronic acids. nih.govbeilstein-journals.org This allows for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position. The reaction typically employs a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate. beilstein-journals.org The utility of this method has been demonstrated in the parallel synthesis of diverse isoxazole libraries. nih.gov

Sonogashira Coupling: This reaction enables the coupling of terminal alkynes with aryl or vinyl halides. 4-Iodoisoxazoles can be coupled with various acetylenes under palladium catalysis to introduce alkynyl moieties at the C4 position. nih.gov This provides access to a different class of functionalized isoxazoles.

Heck Coupling: The Heck reaction facilitates the coupling of alkenes with aryl or vinyl halides. While less common for isoxazoles compared to Suzuki and Sonogashira reactions, it has been used to introduce vinylic functionality onto the isoxazole core. nih.gov

The table below summarizes typical conditions for these C-C coupling reactions on halo-isoxazole substrates.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield Range | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄ or other Pd(0) complexes | Na₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | Good to Excellent | nih.govbeilstein-journals.orgnih.gov |

| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | Et₃N, Piperidine | THF, DMF | Good | nih.gov |

| Heck | Styrenes, Acrylates | Pd(OAc)₂/Phosphine ligand | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | Moderate to Good | nih.gov |

Heteroatom Functionalization

The introduction of heteroatoms such as nitrogen, oxygen, or sulfur can also be achieved via cross-coupling reactions, significantly expanding the chemical space accessible from (3-Ethyl-1,2-oxazol-4-yl)methanol.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds between an aryl halide and an amine. tcichemicals.comnumberanalytics.comnumberanalytics.com It can be applied to 4-haloisoxazoles to introduce primary or secondary amine functionalities. The choice of palladium precatalyst, ligand (e.g., bulky, electron-rich phosphines like XPhos), and base is crucial for the success of this reaction, especially with N-H containing heterocyclic substrates that can inhibit the catalyst. nih.govyoutube.com

C-O and C-S Bond Formation: While less common than C-N coupling for isoxazoles, palladium-catalyzed methods for the formation of C-O and C-S bonds have been developed for other heterocycles and could potentially be adapted. These reactions would involve coupling of a 4-haloisoxazole with alcohols, phenols, or thiols.

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Understanding the mechanisms of the reactions involving (3-Ethyl-1,2-oxazol-4-yl)methanol is key to optimizing reaction conditions and predicting outcomes. While specific kinetic or spectroscopic studies on this exact compound are not available, research on related isoxazole and oxazole systems provides valuable insights.

Spectroscopic Studies: The structures of isoxazole derivatives and their reaction products are routinely confirmed using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. sciarena.comorientjchem.orgresearchgate.netderpharmachemica.com For instance, in the ¹H NMR spectrum of a (3-aryl-isoxazol-5-yl)-methanol, the isoxazole ring proton typically appears as a singlet, as do the methylene (B1212753) protons of the hydroxymethyl group. sciarena.com ¹³C NMR provides information on the carbon skeleton, including the characteristic shifts for the isoxazole ring carbons and the carbonyl group in esterified products. sciarena.com Mass spectrometry is used to determine the molecular weight and fragmentation patterns.

Mechanistic Investigations: Time-resolved photoelectron spectroscopy has been used to study the photodynamics of isoxazole and oxazole. These studies have shown that upon photoexcitation, a significant fraction of isoxazole molecules undergo an ultrafast (on the order of 35 femtoseconds) O-N bond cleavage, leading to a ring-opening reaction. acs.org This provides fundamental insight into the inherent instability of the N-O bond.

Mechanistic studies of cross-coupling reactions have also been performed. For the Buchwald-Hartwig amination, it has been hypothesized that certain isoxazoles can undergo a deleterious side reaction involving oxidative addition of the N-O bond to the Pd(0) catalyst. princeton.edu This was investigated using ³¹P-NMR spectroscopy, which showed the formation of new palladium species when the catalyst was reacted with an electrophilic isoxazole, suggesting a potential catalyst deactivation pathway. princeton.edu The generally accepted catalytic cycle for Buchwald-Hartwig amination involves oxidative addition of the aryl halide to Pd(0), ligand exchange with the amine, and reductive elimination to form the C-N bond and regenerate the catalyst. numberanalytics.comyoutube.com Kinetic studies of cross-coupling reactions involving heteroaromatic halides have also been performed to understand the relative rates of oxidative addition and product formation, which are crucial for optimizing selectivity in complex systems. nih.gov

Design, Synthesis, and Structural Reactivity Relationships of 3 Ethyl 1,2 Oxazol 4 Yl Methanol Derivatives and Analogues

Rational Design Principles for New Oxazole (B20620) Scaffolds

The rational design of new derivatives of (3-Ethyl-1,2-oxazol-4-yl)methanol is guided by several key principles aimed at modulating its physicochemical and reactivity profiles. The 1,2-oxazole ring is an electron-deficient heterocycle, which influences the reactivity of its substituents. The design strategy often involves bioisosteric replacements and strategic placement of functional groups to fine-tune the molecule's properties.

Bioisosterism, the replacement of a functional group with another that retains similar spatial and electronic characteristics, is a cornerstone of rational drug design. rsc.org For the (3-Ethyl-1,2-oxazol-4-yl)methanol scaffold, the ethyl group at the C-3 position, the hydroxymethyl group at the C-4 position, and the hydrogen at the C-5 position are all potential sites for modification.

Key Design Considerations:

Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups at various positions on the oxazole ring can significantly alter its reactivity. For instance, substituting the C-5 position with an electron-withdrawing group would be expected to increase the acidity of the hydroxymethyl protons, potentially influencing its role in hydrogen bonding or as a leaving group in subsequent reactions.

Steric Hindrance and Conformational Restriction: Altering the size of the substituent at the C-3 position, for example, by replacing the ethyl group with a larger alkyl or aryl group, can introduce steric bulk. This can influence the molecule's conformation and its ability to interact with other molecules or catalytic sites.

Introduction of New Reactive Sites: The hydroxymethyl group at C-4 is a primary site for functionalization. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution, thereby providing a handle for the attachment of diverse chemical moieties.

Bioisosteric Replacement of the Oxazole Ring: In a broader context, the entire 1,2-oxazole ring can be considered a bioisostere for other five-membered heterocycles like pyrazole, thiazole, or even a phenyl ring in certain contexts. This strategy aims to explore new chemical space while potentially retaining or improving the desired reactivity profile.

Systematic Synthesis of Substituted Oxazole Methanol (B129727) Analogues

The synthesis of derivatives of (3-Ethyl-1,2-oxazol-4-yl)methanol can be systematically approached by modifying different parts of the molecule. The core (3-Ethyl-1,2-oxazol-4-yl)methanol scaffold can be synthesized through various methods, often involving the cycloaddition of a nitrile oxide with an appropriately substituted alkyne. A common route involves the reaction of propanenitrile oxide with propargyl alcohol.

Modification of the C-3 alkyl group can be achieved by starting with different nitrile oxides in the initial cycloaddition step. For example, using acetonitrile (B52724) oxide would yield the C-3 methyl analogue, while using butyronitrile (B89842) oxide would result in the C-3 propyl derivative.

| Starting Nitrile Oxide | C-3 Substituent | Resulting Analogue |

| Acetonitrile oxide | Methyl | (3-Methyl-1,2-oxazol-4-yl)methanol |

| Propanenitrile oxide | Ethyl | (3-Ethyl-1,2-oxazol-4-yl)methanol |

| Butyronitrile oxide | Propyl | (3-Propyl-1,2-oxazol-4-yl)methanol |

| Phenylacetonitrile oxide | Phenyl | (3-Phenyl-1,2-oxazol-4-yl)methanol |

This table illustrates a systematic approach to varying the C-3 substituent by selecting the appropriate starting nitrile oxide.

The hydroxymethyl group at the C-4 position is a versatile handle for a wide range of chemical transformations.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidants like potassium permanganate (B83412).

Esterification and Etherification: The hydroxyl group can be readily converted to esters by reaction with acyl chlorides or carboxylic acids under standard esterification conditions. Ethers can be formed via Williamson ether synthesis by first converting the alcohol to its alkoxide.

Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, allowing for subsequent nucleophilic substitution reactions to introduce a variety of functional groups like amines, azides, or thiols.

| Reagent/Condition | Modification | Resulting Derivative |

| Pyridinium chlorochromate (PCC) | Oxidation | 3-Ethyl-1,2-oxazole-4-carbaldehyde |

| Acetyl chloride | Esterification | (3-Ethyl-1,2-oxazol-4-yl)methyl acetate |

| Sodium hydride, then Methyl iodide | Etherification | 4-(Methoxymethyl)-3-ethyl-1,2-oxazole |

| p-Toluenesulfonyl chloride, then Sodium azide | Nucleophilic Substitution | 4-(Azidomethyl)-3-ethyl-1,2-oxazole |

This interactive table showcases various modifications of the hydroxymethyl group and the corresponding products.

The C-5 position of the 1,2-oxazole ring is another site for introducing diversity. Direct functionalization can be challenging and often requires lithiation or other metal-catalyzed cross-coupling reactions. A more common approach is to use a substituted alkyne in the initial cycloaddition. For example, using 1-butyn-3-ol instead of propargyl alcohol would introduce a methyl group at the C-5 position.

Exploration of Structure-Reactivity Relationships in Novel Derivatives

The relationship between the structure of (3-Ethyl-1,2-oxazol-4-yl)methanol derivatives and their reactivity is a critical area of investigation. The electronic nature of the substituents on the oxazole ring plays a significant role in determining the reactivity of the functional groups attached to it.

Computational studies on substituted oxazoles have shown that the introduction of electron-donating groups, such as alkyls, increases the electron density on the ring, which can affect its stability and the reactivity of its substituents. scispace.com Conversely, electron-withdrawing groups decrease the electron density.

Key Structure-Reactivity Observations:

Acidity of the Hydroxymethyl Proton: The acidity of the proton on the hydroxymethyl group is influenced by the substituents on the oxazole ring. Electron-withdrawing groups at the C-3 or C-5 positions are expected to increase the acidity, making the corresponding alkoxide easier to form.

Reactivity of the C-4 Position: The susceptibility of the C-4 position to electrophilic or nucleophilic attack is modulated by the substituents. For instance, an electron-donating group at C-3 might slightly decrease the electrophilicity of the carbonyl carbon in the corresponding aldehyde derivative.

Stability of the Oxazole Ring: The stability of the 1,2-oxazole ring itself can be influenced by its substituents. Highly electron-withdrawing groups can make the ring more susceptible to nucleophilic attack and potential ring-opening reactions under certain conditions.

| Derivative | Expected Effect on Hydroxymethyl Proton Acidity | Expected Effect on Ring Stability |

| (3-Nitro-1,2-oxazol-4-yl)methanol | Increased | Decreased |

| (3-Amino-1,2-oxazol-4-yl)methanol | Decreased | Increased |

| (3,5-Diethyl-1,2-oxazol-4-yl)methanol | Slightly Decreased | Increased |

This table provides a qualitative prediction of how different substituents might influence the reactivity and stability of the (3-Ethyl-1,2-oxazol-4-yl)methanol scaffold.

Computational Design and Virtual Screening for Analog Development

Computational chemistry provides powerful tools for the rational design and virtual screening of novel analogues of (3-Ethyl-1,2-oxazol-4-yl)methanol. Techniques such as Density Functional Theory (DFT) can be used to calculate the electronic properties of designed molecules, predicting their reactivity and stability before their synthesis. scispace.com

Virtual screening of compound libraries can be employed to identify derivatives with desired properties. This involves creating a virtual library of analogues by systematically modifying the core scaffold and then using computational models to predict their properties. For example, if the goal is to design a derivative with a specific electronic property, a virtual library can be screened to identify candidates that are most likely to possess that property.

Typical Computational Workflow:

Scaffold Selection: The (3-Ethyl-1,2-oxazol-4-yl)methanol core is chosen as the starting point.

Virtual Library Generation: A diverse library of analogues is created by computationally adding various substituents at the C-3, C-4 (via the hydroxymethyl group), and C-5 positions.

Property Calculation: For each molecule in the virtual library, key physicochemical and electronic properties (e.g., dipole moment, HOMO/LUMO energies, electrostatic potential) are calculated using quantum mechanical methods.

Filtering and Selection: The library is filtered based on desired property ranges, and promising candidates are selected for synthesis and experimental validation.

This in silico approach can significantly accelerate the discovery and development of new (3-Ethyl-1,2-oxazol-4-yl)methanol derivatives with tailored reactivity profiles.

Applications of 3 Ethyl 1,2 Oxazol 4 Yl Methanol As a Synthetic Building Block and Privileged Scaffold

Role in the Synthesis of Complex Organic Molecules

The utility of (3-Ethyl-1,2-oxazol-4-yl)methanol as a synthetic building block stems from the reactivity of its hydroxymethyl (-CH₂OH) group. This functional group provides a handle for elongation and modification, allowing for its incorporation into larger, more complex molecular frameworks. The primary alcohol can readily undergo a variety of common organic transformations.

For instance, the hydroxyl group can be esterified or etherified to connect the isoxazole (B147169) core to other molecular fragments. A key transformation is its conversion into a more reactive leaving group, such as a halide. Analogous to the synthesis of 4-(bromomethyl)-2-phenyl-5-(trifluoromethyl)-1,3-oxazole, (3-Ethyl-1,2-oxazol-4-yl)methanol can be treated with reagents like N-bromosuccinimide and triphenylphosphine (B44618) to yield the corresponding 4-(bromomethyl) derivative. jst.go.jp This bromo-intermediate is a potent electrophile, enabling facile alkylation of various nucleophiles to construct new carbon-carbon or carbon-heteroatom bonds, which is a critical step in the assembly of complex structures. jst.go.jp

The synthesis of complex molecules often involves coupling different molecular fragments. The isoxazole methanol (B129727) derivative, after conversion to an appropriate intermediate, can participate in cross-coupling reactions or serve as a precursor for organometallic reagents, further expanding its synthetic utility. mdpi.com

Utilization in the Construction of Advanced Heterocyclic Systems

The isoxazole ring within (3-Ethyl-1,2-oxazol-4-yl)methanol is more than just a stable aromatic system; it can be a latent functional group for constructing different, more advanced heterocyclic systems. The N-O bond of the isoxazole ring is susceptible to reductive cleavage under various conditions, such as catalytic hydrogenation. This ring-opening reaction unmasks a β-hydroxy vinyl ketone moiety, which can then be used in subsequent cyclization reactions to form new rings.

This strategy allows for the transformation of the initial five-membered isoxazole into other heterocyclic scaffolds, such as pyrimidines, pyridines, or other complex fused systems. researchgate.net For example, the ring-opened intermediate contains carbonyl and hydroxyl functionalities in a specific spatial arrangement that can be exploited to react with dinucleophiles like hydrazines or amidines to build new six-membered rings. The isoxazole thus acts as a masked precursor, simplifying the synthesis of complex targets by introducing key functionalities in a protected form.

Furthermore, the isoxazole scaffold itself can be a component of larger, hybrid heterocyclic molecules. Research has shown that isoxazole moieties can be linked to other rings like 1,2,3-triazoles or oxadiazoles (B1248032) to create novel hybrid structures with unique properties. rsc.orgmdpi.com

Development as a Key Intermediate in Multi-Step Organic Syntheses

In multi-step syntheses, intermediates that allow for reliable and high-yielding transformations are crucial. (3-Ethyl-1,2-oxazol-4-yl)methanol fits this role perfectly. Its synthesis can be achieved through established methods for isoxazole formation, such as the [3+2] cycloaddition of a nitrile oxide (derived from propanal oxime) with an appropriate alkyne like propargyl alcohol. biolmolchem.com

Once formed, its functional groups can be selectively manipulated. The primary alcohol is the most reactive site for many reagents, allowing for its modification while leaving the ethyl group and the isoxazole ring intact. This selective reactivity is a hallmark of a useful synthetic intermediate.

The table below outlines some key transformations that an analogous oxazole-methanol intermediate can undergo, highlighting its versatility.

| Starting Material Analogue | Reagent(s) | Product Analogue | Transformation Type | Reference |

| [2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol | Triphenylphosphine, N-Bromosuccinimide | 4-(Bromomethyl)-2-phenyl-5-(trifluoromethyl)-1,3-oxazole | Halogenation (Bromination) | jst.go.jp |

| Furan-2-yl(phenyl)methanol | Phenylmagnesium bromide, Furfural | Furan-2-yl(phenyl)methanol | Grignard Reaction | orgsyn.org |

| (3-Aryl-1,2-oxazol-5-yl)methanol | 6-fluoro-4-oxo-4H-chromene-2-carboxylate | (3-Aryl-1,2-oxazol-5-yl)methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate | Esterification | researchgate.net |

| Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | N-Bromosuccinimide, AIBN | Ethyl 4-(bromomethyl)-2-phenyl-1,3-oxazole-5-carboxylate | Radical Bromination | jst.go.jp |

This table presents data for analogous compounds to illustrate the reactivity of the methanol group on a heterocyclic core.

These reactions demonstrate how the simple hydroxymethyl group serves as a gateway to a variety of other functional groups, positioning the molecule as a central hub in a synthetic pathway from which multiple derivatives can be accessed.

Application as a Privileged Scaffold for Molecular Diversification

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, serving as a template for the development of novel therapeutic agents. researchgate.netmdpi.com The isoxazole ring is recognized as one such scaffold. acs.org Its rigid structure, ability to participate in hydrogen bonding, and metabolic stability make it an ideal core for drug design.

(3-Ethyl-1,2-oxazol-4-yl)methanol is an excellent example of a privileged scaffold ready for molecular diversification. It possesses multiple points where structural changes can be introduced to create a library of related compounds:

The Hydroxymethyl Group (-CH₂OH): As detailed previously, this group can be converted into esters, ethers, amines, halides, and other functionalities, allowing for the exploration of how different substituents at this position affect biological activity.

The Ethyl Group (-CH₂CH₃): The ethyl group can be varied by starting the synthesis with different aldehydes to generate the initial oxime. This allows for probing the effect of lipophilicity and steric bulk at the 3-position of the isoxazole ring.

The Isoxazole Ring: While often kept as a stable core, the ring itself can be modified or used to direct substitution at its open position (C5).

This ability to systematically and efficiently generate a wide array of analogues makes the (3-Ethyl-1,2-oxazol-4-yl)methanol scaffold highly valuable for creating compound libraries for high-throughput screening in drug discovery programs. acs.org

Computational and Theoretical Investigations of 3 Ethyl 1,2 Oxazol 4 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule like (3-Ethyl-1,2-oxazol-4-yl)methanol. These methods provide detailed information about the electron distribution, molecular geometry, and energetic stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For (3-Ethyl-1,2-oxazol-4-yl)methanol, DFT calculations, often employing functionals like B3LYP or B3PW91 with a basis set such as 6-311G(d,p), would be instrumental in determining its optimized molecular geometry. dergipark.org.tr These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT is used to calculate the total energy of the molecule, from which its thermodynamic stability can be inferred. Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also obtained. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. dergipark.org.tr A larger gap generally implies higher stability and lower reactivity. Other descriptors of chemical reactivity, including ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies. researchgate.net

A typical output from a DFT study on a related heterocyclic compound might include the following calculated parameters:

| Property | Calculated Value (Illustrative) |

| Total Energy | Varies with method and basis set |

| HOMO Energy | ~ -6.1 eV |

| LUMO Energy | ~ -1.9 eV |

| HOMO-LUMO Gap | ~ 4.2 eV |

| Dipole Moment | Varies with conformation |

Note: The values in this table are illustrative and based on calculations for similar heterocyclic compounds. dergipark.org.tr Actual values for (3-Ethyl-1,2-oxazol-4-yl)methanol would require specific calculations.

Ab Initio Methods for Molecular Orbital Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide a rigorous analysis of molecular orbitals. For (3-Ethyl-1,2-oxazol-4-yl)methanol, these calculations would offer a detailed picture of the molecular orbitals, their symmetries, and their contributions to chemical bonding. A quantitative Perturbational Molecular Orbital (PMO) analysis could also be performed to understand the interactions between different fragments of the molecule. wayne.edu

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for studying the pathways of chemical reactions. For (3-Ethyl-1,2-oxazol-4-yl)methanol, theoretical methods could be employed to investigate various potential reactions, such as oxidation of the methanol (B129727) group or reactions involving the isoxazole (B147169) ring. By mapping the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

The identification of transition state structures is crucial for understanding the kinetics of a reaction. Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in the reaction rate. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexible ethyl and methanol side chains of (3-Ethyl-1,2-oxazol-4-yl)methanol allow for multiple possible conformations. Conformational analysis, which can be performed using both quantum mechanical and molecular mechanics methods, aims to identify the most stable conformers and the energy barriers between them. This information is important as the conformation of a molecule can significantly influence its physical and chemical properties.

Molecular dynamics (MD) simulations provide a time-dependent perspective on the molecule's behavior. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the dynamic fluctuations of the structure over time. For (3-Ethyl-1,2-oxazol-4-yl)methanol, MD simulations could reveal information about its flexibility, solvent interactions, and the time-averaged distribution of its conformations. researchgate.net

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational methods can predict various spectroscopic properties, which can aid in the characterization of a compound. For (3-Ethyl-1,2-oxazol-4-yl)methanol, the following spectroscopic parameters could be calculated:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.tr These theoretical predictions can be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical spectra can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites of electrophilic and nucleophilic attack, thus providing insights into the molecule's reactivity profile. researchgate.net

Molecular Docking and Molecular Dynamics Simulations of Potential Ligand Interactions (only as a chemical probe/scaffold, without biological context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-biological context, (3-Ethyl-1,2-oxazol-4-yl)methanol could be studied as a potential ligand for various synthetic receptors or as a building block in supramolecular chemistry. Docking simulations would predict the binding mode and estimate the binding affinity of the compound to a given host molecule. ajrconline.org

Following docking, molecular dynamics simulations can be employed to study the stability and dynamics of the resulting complex. These simulations can provide a more detailed understanding of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov This information is valuable for the rational design of new molecular assemblies and materials.

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation in Synthetic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the number and types of protons and carbons, multi-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle of complex structures like (3-Ethyl-1,2-oxazol-4-yl)methanol. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal through-bond and through-space correlations between nuclei. rsc.org

¹H-¹H COSY identifies protons that are coupled to each other, typically on adjacent carbon atoms. For (3-Ethyl-1,2-oxazol-4-yl)methanol, COSY would be expected to show a correlation between the methyl and methylene (B1212753) protons of the ethyl group, and a correlation between the protons of the hydroxymethyl group and the hydroxyl proton itself.

HSQC maps protons to the carbons to which they are directly attached. This experiment is vital for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for connecting different fragments of the molecule. For instance, HMBC would show correlations from the methylene protons of the ethyl group to the C3 carbon of the oxazole (B20620) ring, and from the methylene protons of the methanol (B129727) group to the C4 and C5 carbons of the ring, confirming the substitution pattern. rsc.orgresearchgate.net

While specific experimental 2D NMR data for (3-Ethyl-1,2-oxazol-4-yl)methanol are not widely available in published literature, the expected chemical shifts and key HMBC correlations can be predicted based on the analysis of similar oxazole structures.

Interactive Table: Predicted NMR Data for (3-Ethyl-1,2-oxazol-4-yl)methanol

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Expected HMBC Correlations (¹H → ¹³C) |

| 1 (Oxazole-O) | - | - | - |

| 2 (Oxazole-N) | - | - | - |

| 3 (C=N) | - | ~161.0 | H-6, H-7 |

| 4 (C-CH₂OH) | - | ~115.0 | H-5, H-8 |

| 5 (C-H) | ~8.2 | ~150.0 | H-8 |

| 6 (Ethyl-CH₂) | ~2.7 | ~20.0 | C-3, C-7 |

| 7 (Ethyl-CH₃) | ~1.3 | ~12.0 | C-3, C-6 |

| 8 (Methanol-CH₂) | ~4.6 | ~55.0 | C-4, C-5 |

| 9 (Methanol-OH) | Variable | - | C-8 |

Note: Predicted values are illustrative and based on general principles of NMR spectroscopy for related structures.

Solid-State NMR (ssNMR) is a powerful technique for the characterization of crystalline materials. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei in the solid phase. researchgate.net This can be used to determine the number of unique molecules in the asymmetric unit of a crystal, identify different polymorphic forms, and study intermolecular interactions. researchgate.net Although no specific solid-state NMR studies for (3-Ethyl-1,2-oxazol-4-yl)methanol have been reported, this technique would be invaluable for characterizing its solid form, ensuring batch-to-batch consistency in a manufacturing setting, and studying its stability.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This allows for the determination of the elemental formula of a compound, providing a high degree of confidence in its identification. aging-us.com

For polar molecules like (3-Ethyl-1,2-oxazol-4-yl)methanol, "soft" ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are preferred. nih.govcopernicus.org These methods typically generate protonated molecular ions [M+H]⁺ with minimal fragmentation, allowing for the clear determination of the molecular weight. The high-resolution measurement of this ion confirms the elemental composition. researchgate.net

The fragmentation pattern, induced by techniques like collision-induced dissociation (CID), provides further structural information. Key fragmentation pathways for (3-Ethyl-1,2-oxazol-4-yl)methanol would be expected to involve the loss of the hydroxymethyl group (-CH₂OH), the ethyl group (-CH₂CH₃), or cleavage of the oxazole ring itself. Analyzing these fragments helps to piece together the molecular structure, corroborating data from NMR spectroscopy. docbrown.infochemguide.co.uklibretexts.org

Interactive Table: HRMS Data for (3-Ethyl-1,2-oxazol-4-yl)methanol

| Parameter | Value |

| Molecular Formula | C₆H₉NO₂ |

| Monoisotopic Mass | 127.06333 Da |

| Expected Ion (Positive Mode ESI/APCI) | |

| [M+H]⁺ | 128.07061 Da |

| Potential Major Fragments | |

| [M-H₂O+H]⁺ | 110.06513 Da |

| [M-C₂H₅+H]⁺ | 99.03386 Da |

| [M-CH₂OH+H]⁺ | 97.05493 Da |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a "fingerprint" of the functional groups present in the molecule. nih.govresearchgate.net

For (3-Ethyl-1,2-oxazol-4-yl)methanol, the key expected vibrational bands would include:

A broad O-H stretching band around 3300-3500 cm⁻¹ for the alcohol group.

Aliphatic C-H stretching bands just below 3000 cm⁻¹.

Vibrations corresponding to the C=N and C=C bonds of the oxazole ring in the 1500-1650 cm⁻¹ region.

C-O stretching vibrations for the alcohol and the oxazole ether linkage between 1000-1300 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the heterocyclic ring, which are often weak in the IR spectrum.

Interactive Table: Expected Vibrational Modes for (3-Ethyl-1,2-oxazol-4-yl)methanol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | Alcohol | 3500 - 3300 (broad) | IR |

| C-H Stretch | Ethyl, Methylene | 2980 - 2850 | IR, Raman |

| C=N Stretch | Oxazole Ring | 1650 - 1590 | IR, Raman |

| C=C Stretch | Oxazole Ring | 1580 - 1480 | IR, Raman |

| C-O Stretch | Alcohol, Ether | 1300 - 1000 | IR |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination of Novel Products and Intermediates

Single-crystal X-ray crystallography stands as the gold standard for unambiguous three-dimensional structure determination. iucr.org By diffracting X-rays off a single crystal of a compound, it is possible to determine the precise spatial arrangement of atoms, providing definitive data on bond lengths, bond angles, and torsional angles. iucr.org

Currently, there is no publicly available crystal structure for (3-Ethyl-1,2-oxazol-4-yl)methanol in the Cambridge Structural Database (CSD). However, if a suitable crystal could be grown, X-ray analysis would confirm the planarity of the oxazole ring and the precise conformation of the ethyl and hydroxymethyl substituents relative to the ring. iucr.org Furthermore, it would reveal the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. iucr.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-ethyl-1,2-oxazol-4-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of ethyl-substituted precursors with hydroxylamine derivatives under acidic or basic conditions. For example, analogous oxazole methanol derivatives are synthesized via [3+2] cycloaddition between nitrile oxides and alkynes, followed by hydroxylation . Reaction temperature (60–100°C) and solvent polarity (e.g., ethanol vs. DMF) significantly impact regioselectivity and yield. Monitoring via TLC or HPLC is recommended to optimize intermediate purification .

Q. How can crystallographic techniques (e.g., X-ray diffraction) elucidate the molecular structure of (3-ethyl-1,2-oxazol-4-yl)methanol?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using programs like SHELXL or SIR97 enables precise determination of bond lengths, angles, and hydrogen-bonding networks. For example, the crystal structure of the related compound (5-methyl-3-phenyl-1,2-oxazol-4-yl)methanol (PDB: 3VQC) reveals intramolecular hydrogen bonds between the hydroxyl group and the oxazole nitrogen, stabilizing the planar conformation . Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What physicochemical properties (e.g., solubility, logP) are critical for handling (3-ethyl-1,2-oxazol-4-yl)methanol in biological assays?

- Methodological Answer : Experimental determination via shake-flask method (for logP) and HPLC-UV (for solubility in PBS/DMSO) is advised. The ethyl group enhances lipophilicity compared to methyl analogs, as seen in logP values of similar oxazole derivatives (e.g., 1.8–2.3) . Stability studies under varying pH (2–9) and temperatures (4–37°C) should precede biological testing to identify degradation pathways .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the oxazole ring influence the reactivity of (3-ethyl-1,2-oxazol-4-yl)methanol in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that the oxazole ring’s electron-deficient character activates the 4-position methanol group for nucleophilic attacks. For example, in Mitsunobu reactions, the hydroxyl group reacts with triphenylphosphine/diethyl azodicarboxylate (DEAD) to form ethers or esters. Kinetic studies using NMR or IR spectroscopy can track reaction progress and intermediate formation .

Q. What strategies mitigate synthetic challenges in functionalizing the oxazole core without ring degradation?

- Methodological Answer : Protecting group strategies (e.g., silylation of the hydroxyl group with TBSCl) prevent undesired side reactions during halogenation or cross-coupling. For instance, palladium-catalyzed Suzuki-Miyaura coupling of brominated oxazole derivatives with aryl boronic acids achieves C-5 functionalization with >75% yield . Microwave-assisted synthesis (100–150°C, 10–30 min) reduces decomposition risks .

Q. How can computational models predict the binding affinity of (3-ethyl-1,2-oxazol-4-yl)methanol derivatives to biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations using crystal structures of target proteins (e.g., HIV-1 integrase in PDB: 3VQC) identify key interactions. For example, the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Asp64, Asp116), while the ethyl group occupies hydrophobic pockets. Free energy perturbation (FEP) calculations refine binding affinity predictions to ±1 kcal/mol accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.